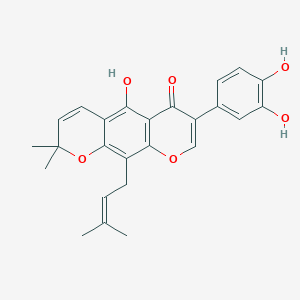

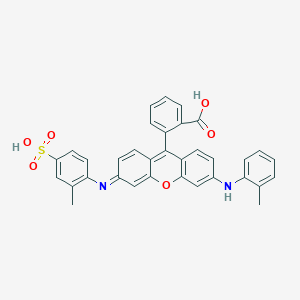

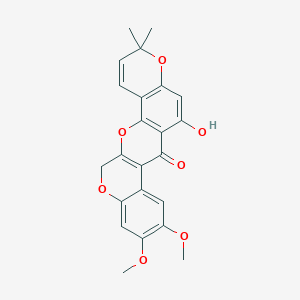

11-羟基蝶翅豆素

描述

The provided papers do not specifically discuss 11-Hydroxytephrosin, but they do provide insights into related hydroxy compounds and their synthesis, structure, and biological activities. For instance, the synthesis of hydroxy compounds is highlighted in the context of carbon-11-meta-hydroxyephedrine, which is synthesized by direct N-methylation and shows potential for heart neuronal imaging . Additionally, hydroxypyridinone derivatives, which are synthesized from kojic acid, demonstrate significant inhibitory effects on tyrosinase and can prevent browning in fresh-cut apples . The synthesis of a β-hydroxyketone moiety in natural products is also discussed, with a focus on the total synthesis and structure revision of (-)-11β-hydroxycurvularin .

Synthesis Analysis

The synthesis of related hydroxy compounds involves various techniques. For example, carbon-11-meta-hydroxyephedrine is synthesized through direct N-methylation, which is a relatively quick process taking approximately 45 minutes . The synthesis of hydroxypyridinone derivatives starts from kojic acid and involves the creation of oxime ether moieties . The total synthesis of (-)-11β-hydroxycurvularin is achieved through a remote stereoinductive intramolecular nitrile oxide cycloaddition, which is a more complex and specific method .

Molecular Structure Analysis

The molecular structure of hydroxy compounds is crucial for their biological activity. The paper on hydroxypyridinone derivatives provides information on the inhibitory mechanism of these compounds on tyrosinase, which is related to their molecular structure . The structure of (-)-11β-hydroxycurvularin was revised during its total synthesis, indicating the importance of accurate molecular structure determination .

Chemical Reactions Analysis

The chemical reactions involving hydroxy compounds are diverse. For instance, the conversion of cortisol to cortisone and corticosterone to 11-dehydrocorticosterone by 11 beta-hydroxysteroid dehydrogenase (11-HSD) is a key reaction in conferring ligand specificity to the mineralocorticoid receptor . The inhibition of mushroom tyrosinase by hydroxypyridinone derivatives is another example of a chemical reaction that is influenced by the structure of the hydroxy compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxy compounds are essential for their function and application. Carbon-11-meta-hydroxyephedrine, for example, has a high myocardial uptake and is resistant to metabolism in heart tissue, making it suitable for kinetic modeling in neuronal imaging of the heart . The inhibitory effects of hydroxypyridinone derivatives on tyrosinase and their application in preventing browning of fresh-cut apples also reflect their physical and chemical properties .

科学研究应用

1. 癌症研究和潜在治疗应用

11-羟基蝶翅豆素已被确定为 3-磷酸肌醇依赖性蛋白激酶 1 (PDPK1) 的潜在抑制剂,PDPK1 是癌症进展和转移中的重要参与者。研究表明,11-羟基蝶翅豆素与 PDPK1 的 ATP 结合口袋竞争性结合,这意味着它在针对 PDPK1 相关疾病(包括各种癌症)的治疗应用中的潜在用途。这一发现对于癌症治疗领域至关重要,因为像 11-羟基蝶翅豆素这样的天然化合物具有最小的副作用和广泛的治疗潜力,因此备受追捧 (Atiya 等人,2022).

2. 染色体连锁和遗传研究

虽然与 11-羟基蝶翅豆素没有直接关系,但对遗传作图和与 11 号染色体相关的酶(如酪氨酸羟化酶)的研究有助于更广泛地了解各种疾病中的遗传因素。此类研究为躁郁症精神病和其他情感障碍等疾病的遗传关联提供了宝贵的见解,这对推进医学科学和开发新疗法至关重要 (Moss 等人,1986), (Nielsen 等人,1992).

安全和危害

未来方向

属性

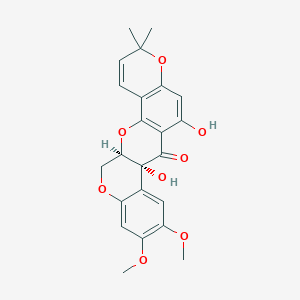

IUPAC Name |

(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLCPNIRDVOOEZ-WZONZLPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222755 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Hydroxytephrosin | |

CAS RN |

72458-85-6 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

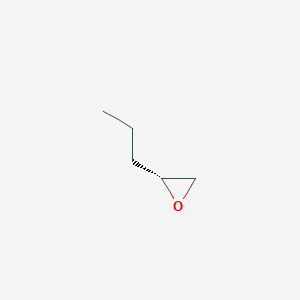

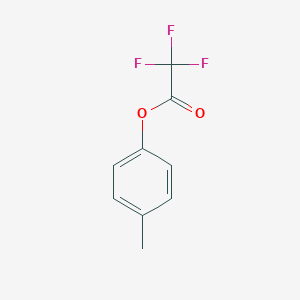

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)